molecular formula C16H8FN3O3S B2651444 5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile CAS No. 743444-72-6

5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No. B2651444
CAS RN: 743444-72-6
M. Wt: 341.32
InChI Key: UQIGCJCBICLMIX-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H8FN3O3S and its molecular weight is 341.32. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Quantum Yield

  • Research Insight : The compound 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA), closely related to the queried chemical, is a key ingredient in carbon dots with high fluorescence quantum yield. This suggests potential applications in areas requiring high fluorescence emissions, such as imaging and sensing technologies (Shi et al., 2016).

Antimicrobial Activity

  • Research Insight : Compounds similar to the queried chemical have shown significant antimicrobial activity against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Aromatic Polyamides Synthesis

  • Research Insight : Related chemicals are used in the synthesis of novel aromatic polyamides, indicating potential use in the development of new materials with specific properties such as solubility, thermal stability, and mechanical strength (Hsiao & Chu, 1997).

Corrosion Inhibition

  • Research Insight : Aryl pyrazolo pyridine derivatives, structurally similar to the target compound, have been found effective as corrosion inhibitors for copper. This suggests possible applications in protecting metals from corrosion, especially in acidic environments (Sudheer & Quraishi, 2015).

properties

IUPAC Name

5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8FN3O3S/c17-11-1-2-13(21)12(6-11)14(22)10-5-9(7-18)15(23)20(8-10)16-19-3-4-24-16/h1-6,8,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIGCJCBICLMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C2=CN(C(=O)C(=C2)C#N)C3=NC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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